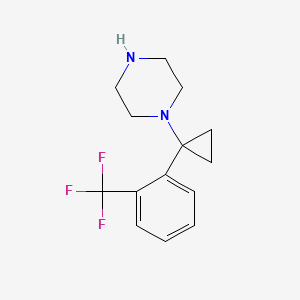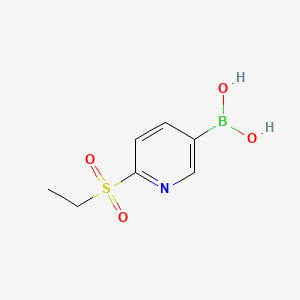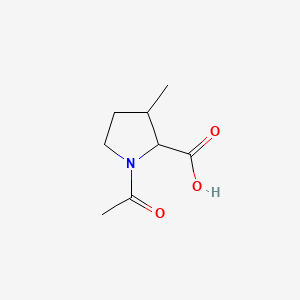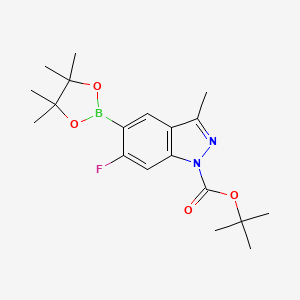
6-フェニル-1H-インダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-1H-indazole is a chemical compound with the CAS Number: 1260897-38-8 . It has a molecular weight of 194.24 and its linear formula is C13H10N2 .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1H-indazole is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
6-Phenyl-1H-indazole is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
科学的研究の応用
降圧剤
抗癌特性
- いくつかのN-フェニル-1H-インダゾール-1-カルボキサミドが合成され、さまざまな腫瘍細胞株に対するin vitroでの抗増殖活性が評価されています。 これらの化合物は、癌治療に有望です .
選択的ホスホイノシチド3-キナーゼδ(PI3Kδ)阻害剤
- 研究者は、選択的PI3Kδ阻害剤として、4,6-二置換-1H-インダゾール誘導体を合成しました。 これらの化合物は、呼吸器疾患の治療に可能性を秘めています .
遷移金属触媒反応
- Cu(OAc)₂触媒によるN–N結合形成を介した1H-インダゾールの合成が記述されています。 この方法は、酸素を末端酸化剤として使用し、さまざまな1H-インダゾールを良好な収率から優れた収率で生成します .
C–H活性化/環化シーケンス
- 遷移金属触媒によるC–H活性化/環化シーケンスは、官能化インダゾール誘導体を構築するための強力なツールです。 これらの化合物は、医薬品用途における耐性、機能的柔軟性、構造的複雑性の向上を示しています .
要約すると、6-フェニル-1H-インダゾールは、医薬品から合成化学まで、さまざまな分野で計り知れない可能性を秘めています。そのユニークな構造的特徴は、さらなる探求と応用のための魅力的な分子として位置づけています。 🌟
作用機序
Target of Action
6-Phenyl-1H-indazole is a heterocyclic compound that has been found to interact with several biological targets. It has been reported to inhibit protein kinase C-zeta (PKC-ζ), a protein involved in several signal transduction pathways . Additionally, it has been suggested to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation .
Mode of Action
It is believed to interact with its targets, such as pkc-ζ, through binding to the active site of the enzyme, thereby inhibiting its activity . In the case of the PD-1/PD-L1 pathway, it is suggested that 6-Phenyl-1H-indazole may interfere with the interaction between PD-1 and PD-L1, disrupting the signaling pathway and potentially enhancing immune responses .
Safety and Hazards
将来の方向性
Indazole derivatives, including 6-Phenyl-1H-indazole, have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . Therefore, the future directions for 6-Phenyl-1H-indazole could involve further exploration of its potential medicinal applications .
生化学分析
Biochemical Properties
6-Phenyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Phenyl-1H-indazole has been shown to inhibit tyrosine kinase fibroblast growth factor receptor (FGFR), which is involved in cancer cell proliferation . This interaction is significant as it highlights the compound’s potential as an anticancer agent. Additionally, 6-Phenyl-1H-indazole exhibits inhibitory activity against cyclo-oxygenase-2 (COX-2), an enzyme associated with inflammation . By inhibiting COX-2, 6-Phenyl-1H-indazole can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Cellular Effects
The effects of 6-Phenyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, such as HepG2 and B16-F10 melanoma cells, 6-Phenyl-1H-indazole has been observed to decrease cell viability in a concentration-dependent manner . This compound also influences cell signaling pathways, including those involved in tumor growth and immune response. For example, 6-Phenyl-1H-indazole can activate the tumor immune microenvironment, leading to the inhibition of tumor growth . Furthermore, it affects gene expression and cellular metabolism, contributing to its antiproliferative and antitumor activities.
Molecular Mechanism
At the molecular level, 6-Phenyl-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s inhibitory effect on FGFR is achieved through direct binding to the receptor’s active site, preventing its activation and subsequent signaling . Similarly, 6-Phenyl-1H-indazole inhibits COX-2 by binding to its active site, blocking the enzyme’s ability to produce pro-inflammatory mediators . These binding interactions highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Phenyl-1H-indazole over time are critical factors in its effectiveness. In laboratory settings, the compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that 6-Phenyl-1H-indazole can undergo degradation, leading to a reduction in its efficacy. In vitro and in vivo studies have also revealed that prolonged exposure to 6-Phenyl-1H-indazole can result in changes in cellular function, including alterations in cell viability and gene expression .
Dosage Effects in Animal Models
The effects of 6-Phenyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, 6-Phenyl-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Phenyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacological activity. Additionally, 6-Phenyl-1H-indazole can affect metabolic flux and metabolite levels, further contributing to its biological effects .
Transport and Distribution
The transport and distribution of 6-Phenyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues where it exerts its biological effects . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that adequate concentrations of 6-Phenyl-1H-indazole reach the desired sites of action.
Subcellular Localization
6-Phenyl-1H-indazole’s subcellular localization plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing 6-Phenyl-1H-indazole to specific organelles or compartments within the cell . This targeted localization enhances the compound’s ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
6-phenyl-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJICVPEFWXDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717100 |
Source


|
| Record name | 6-Phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260897-38-8 |
Source


|
| Record name | 6-Phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
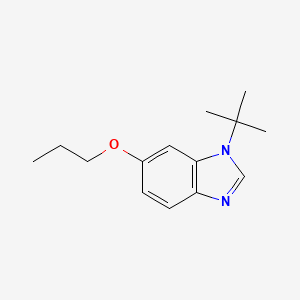
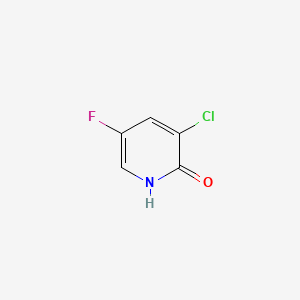



![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
